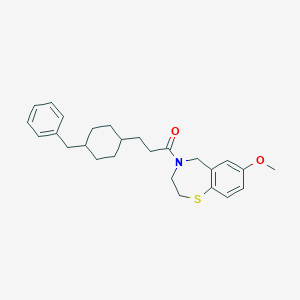

3-(4-benzylcyclohexyl)-1-(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)propan-1-one

Description

The compound 3-(4-benzylcyclohexyl)-1-(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)propan-1-one is a structurally complex molecule featuring a 1,4-benzothiazepine core fused with a methoxy-substituted aromatic ring and a propan-1-one group linked to a 4-benzylcyclohexyl moiety. This analog has a molecular formula of C₂₅H₃₂N₂O₂S, a molecular weight of 424.603 g/mol, and a ChemSpider ID of 1652 .

Properties

IUPAC Name |

3-(4-benzylcyclohexyl)-1-(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO2S/c1-29-24-12-13-25-23(18-24)19-27(15-16-30-25)26(28)14-11-20-7-9-22(10-8-20)17-21-5-3-2-4-6-21/h2-6,12-13,18,20,22H,7-11,14-17,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WERARKTYJZLEHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCC3CCC(CC3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20460384 | |

| Record name | AGN-PC-005G8I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026399-42-7 | |

| Record name | AGN-PC-005G8I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 3-(4-benzylcyclohexyl)-1-(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)propan-1-one , also known as ARM-210 , is a synthetic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure

The molecular formula of ARM-210 is . The compound features a complex structure that includes a benzothiazepine moiety, which is known for its diverse pharmacological properties.

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 433.62 g/mol |

| LogP | 3.01 |

| Solubility in Water | 0.00604 mg/mL |

| pKa (Strongest Acidic) | 3.68 |

| pKa (Strongest Basic) | 7.7 |

ARM-210 has been investigated for its interactions with various biological targets, particularly in the context of neuropharmacology and potential therapeutic applications. The compound exhibits affinity for several receptors, including:

- Serotonin Receptors : ARM-210 has shown activity at serotonin receptors, which are implicated in mood regulation and anxiety.

- Dopamine Receptors : The compound may influence dopaminergic pathways, suggesting potential applications in treating conditions like schizophrenia or Parkinson's disease.

In Vitro Studies

In vitro assays have demonstrated that ARM-210 can modulate receptor activity effectively. For instance:

- Serotonin Receptor Binding Affinity : In studies assessing binding affinity at the serotonin receptor subtype 5-HT_2A, ARM-210 displayed significant potency (IC50 = 0.045 µM) compared to standard compounds .

In Vivo Studies

In vivo studies conducted on rodent models have indicated that ARM-210 can produce anxiolytic effects similar to those of established anxiolytics such as diazepam. Notably, behavioral assays showed:

- Elevated Plus Maze Test : Rodents treated with ARM-210 spent significantly more time in the open arms compared to controls, indicating reduced anxiety levels .

Toxicity and Safety Profile

Preliminary toxicity assessments suggest that ARM-210 possesses a favorable safety profile at therapeutic doses. The maximum tolerated dose (MTD) was determined to be significantly higher than the effective dose observed in behavioral assays.

Case Study 1: Anxiolytic Effects in Rodent Models

A study published in 2023 evaluated the anxiolytic properties of ARM-210 using the elevated plus maze and open field tests. Results indicated a marked increase in exploratory behavior and reduced anxiety-like behavior at doses of 10 mg/kg . These findings support the potential use of ARM-210 as an anxiolytic agent.

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of ARM-210 against oxidative stress-induced neuronal damage. The compound was found to significantly reduce cell death in cultured neurons exposed to oxidative agents, suggesting a protective mechanism that may involve antioxidant activity .

Comparison with Similar Compounds

Research Implications and Limitations

- kinase inhibition) .

- Data Gaps : Direct pharmacological or pharmacokinetic data for the target compound are absent in the evidence. Future studies should prioritize synthesizing the cyclohexyl variant and evaluating its bioactivity.

- Methodological Tools: Computational tools like Multiwfn could analyze electron localization or electrostatic potentials to predict reactivity differences between benzothiazepine and pyrazoline analogs .

Q & A

Q. What are the recommended synthetic routes and purification strategies for this compound?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:

- Condensation of benzylcyclohexane derivatives with benzothiazepinone precursors under reflux conditions.

- Cyclization using catalysts like BF₃·Et₂O or p-toluenesulfonic acid.

Purification is achieved via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol. Structural confirmation requires ¹H/¹³C NMR and FT-IR to validate functional groups .

Q. How can researchers ensure accurate structural characterization?

- Methodological Answer : Combine X-ray crystallography (for absolute stereochemistry, as in ) with high-resolution mass spectrometry (HRMS) to confirm molecular weight. Cross-validate using 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions (e.g., cyclohexyl or benzothiazepine moieties) .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s bioactivity against protein targets?

- Methodological Answer : Adopt a split-plot design (as in ) to minimize variability:

- Primary plots : Vary compound concentrations.

- Subplots : Test biological replicates (e.g., cell lines or enzyme isoforms).

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding kinetics. Validate with molecular dynamics simulations to model interactions with active sites .

Q. How should researchers assess environmental fate and transformation pathways?

- Methodological Answer : Follow long-term environmental monitoring frameworks (e.g., Project INCHEMBIOL in ):

- Phase 1 : Lab studies to determine hydrolysis/photolysis rates under controlled pH/UV conditions.

- Phase 2 : Field studies to track degradation products (e.g., hydroxylated metabolites) using LC-HRMS .

Apply QSAR models to predict bioaccumulation potential .

Q. How can contradictory data on metabolic stability be resolved?

- Methodological Answer : Address contradictions via:

- Theoretical frameworks (): Link results to cytochrome P450 isoform specificity or substrate-induced enzyme inactivation.

- Controlled replication : Standardize incubation conditions (e.g., liver microsome batches, NADPH concentrations).

Use ANOVA with post-hoc tests to isolate confounding variables (e.g., solvent effects) .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for multi-variable pharmacological studies?

- Methodological Answer : For dose-response and toxicity assays:

- Mixed-effects models to account for nested variables (e.g., cell culture plates within experiments).

- Principal component analysis (PCA) to identify correlations between structural analogs and bioactivity.

Reference ’s randomized block design for hierarchical data structuring .

Methodological Frameworks

Q. How can researchers align studies with conceptual/theoretical models?

- Methodological Answer : Apply the quadripolar model () to integrate:

- Theoretical pole : Hypothesize mechanisms (e.g., benzothiazepine modulation of calcium channels).

- Technical pole : Select assays (e.g., patch-clamp electrophysiology).

This ensures coherence between experimental design and overarching hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.